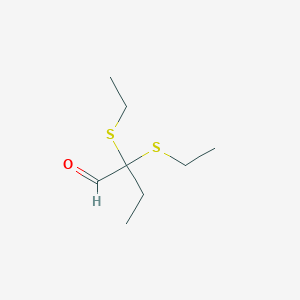![molecular formula C23H22N2O3 B14454474 Ethyl [nitroso(triphenylmethyl)amino]acetate CAS No. 75934-52-0](/img/structure/B14454474.png)
Ethyl [nitroso(triphenylmethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [nitroso(triphenylmethyl)amino]acetate is an organic compound that features a nitroso group attached to a triphenylmethylamino moiety, which is further connected to an ethyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [nitroso(triphenylmethyl)amino]acetate typically involves multiple steps, including nitrosation, reduction, esterification, and protection of the amino group. One common method starts with the nitrosation of triphenylmethylamine, followed by the reduction of the nitroso group to form the corresponding amine. This intermediate is then esterified with ethyl acetate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [nitroso(triphenylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ethyl acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ethyl acetate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [nitroso(triphenylmethyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl [nitroso(triphenylmethyl)amino]acetate involves its interaction with molecular targets through its nitroso and triphenylmethyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific chemical reactions. The pathways involved may include nitrosation, oxidation, and nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethylamine: Shares the triphenylmethyl group but lacks the nitroso and ethyl acetate functionalities.
Ethyl nitrosoacetate: Contains the nitroso and ethyl acetate groups but lacks the triphenylmethyl moiety.
Nitrosoamines: A broader class of compounds containing the nitroso group attached to various amines.
Uniqueness
Ethyl [nitroso(triphenylmethyl)amino]acetate is unique due to the combination of its nitroso, triphenylmethyl, and ethyl acetate groups.
Eigenschaften
CAS-Nummer |
75934-52-0 |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
ethyl 2-[nitroso(trityl)amino]acetate |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-22(26)18-25(24-27)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI-Schlüssel |
NLGJWTUTGWUJSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
silane](/img/structure/B14454401.png)

![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)










